4-Methyl-2-oxovaleric acid

Enzymology Biocatalysis Synthetic Biology

4-Methyl-2-oxovaleric acid (CAS 816-66-0), also known as α-ketoisocaproic acid (KIC) or ketoleucine, is a branched-chain α-keto acid derived from the essential amino acid leucine. It is a key intermediate in leucine catabolism, accumulating in metabolic disorders such as maple syrup urine disease (MSUD).

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 816-66-0
Cat. No. B1197145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-oxovaleric acid
CAS816-66-0
Synonyms2-keto-4-methylvalerate
2-ketoisocaproate
2-oxo-4-methylpentanoic acid
2-oxo-4-methylvaleric acid
2-oxoisocaproic acid
4-methyl-2-oxopentanoate
4-methyl-2-oxopentanoic acid
4-methyl-2-oxovalerate
alpha-keto-isocaproic acid
alpha-ketoisocaproate
alpha-ketoisocaproic acid
alpha-ketoisocaproic acid, calcium salt
alpha-ketoisocaproic acid, sodium salt
alpha-oxoisocaproate
ketoleucine
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C(=O)O
InChIInChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)
InChIKeyBKAJNAXTPSGJCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32 mg/mL
Soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-oxovaleric Acid (CAS 816-66-0) Procurement Guide: Baseline Properties and Scientific Context


4-Methyl-2-oxovaleric acid (CAS 816-66-0), also known as α-ketoisocaproic acid (KIC) or ketoleucine, is a branched-chain α-keto acid derived from the essential amino acid leucine [1]. It is a key intermediate in leucine catabolism, accumulating in metabolic disorders such as maple syrup urine disease (MSUD) [2]. The compound is a clear, colorless to yellow liquid with a pKa of 2.65 ± 0.54, a density of 1.055 g/mL at 20°C, and is soluble in water, DMF, DMSO, and ethanol .

1
Workflow
Leucine catabolism and branched-chain ketoacid studies
2
Selection Context
Enzyme substrate specificity and metabolic flux modeling
3
Method Fit
Compatible with standard aqueous and organic solvent systems

4-Methyl-2-oxovaleric Acid: Why Generic Substitution with Other Branched-Chain Ketoacids is Scientifically Unjustified


Branched-chain ketoacids (BCKAs) derived from leucine, isoleucine, and valine (e.g., 3-methyl-2-oxovalerate and 2-oxoisovalerate) are often mischaracterized as functionally interchangeable due to their shared metabolic pathways [1]. However, critical differences in enzyme recognition, transport kinetics, and mitochondrial effects render substitution invalid in rigorous research and industrial applications [2]. The evidence below quantifies these differential properties, enabling precise compound selection.

Target Compound 4-Methyl-2-oxovalerate (KIC)
Mismatch Risk Enzyme recognition and transport kinetics may shift significantly with other BCKAs. Class-level mismatch; review pathway context.
Target Compound 4-Methyl-2-oxovalerate (KIC)
Mismatch Risk Mitochondrial hyperpolarization and metabolic routing differ vs. valine/isoleucine-derived analogs. Functional endpoint context; may not transfer directly.

4-Methyl-2-oxovaleric Acid: Quantitative Differentiation Evidence Against Key Analogs


Differential Substrate Specificity: 4-Methyl-2-oxovalerate is the Physiological Substrate for SgvM Methyltransferase

SgvM, an S-adenosylmethionine-dependent C-methyltransferase, exhibits strict substrate specificity. While it catalyzes the methylation of pyruvate, 2-oxobutyrate, 2-oxovalerate, and phenylpyruvate, 4-methyl-2-oxovalerate is its physiological substrate [1]. In contrast, the related enzyme MrsA shows high selectivity for 5-guanidino-2-oxovalerate and does not accept 4-methyl-2-oxovalerate or other α-keto acids [2].

Substrate Specificity
Direct comparison
Physiological substrate for SgvM; not for MrsA
Supports enzyme selectivity review.
Data to verify in specific biocatalytic context.
Enzymology Biocatalysis Synthetic Biology

Comparative Substrate Kinetics: 4-Methyl-2-oxovalerate Exhibits Distinct Km and kcat/Km Values for Branched-Chain Ketoacid Dehydrogenase

In kinetic assays with wild-type branched-chain ketoacid dehydrogenase complex, 4-methyl-2-oxovalerate exhibits a Km of 2.52 ± 0.45 mM and a kcat/Km of 51.4 ± 2.0 min⁻¹ mM⁻¹ [1]. This contrasts with 2-oxovalerate, which has a Km of 0.969 ± 0.093 mM and a kcat/Km of 157 ± 3 min⁻¹ mM⁻¹ [1]. The lower catalytic efficiency for 4-methyl-2-oxovalerate indicates a metabolic bottleneck relevant to MSUD.

BCKDH Kinetics
Direct comparison
Km 2.52 mM; kcat/Km 51.4 min⁻¹ mM⁻¹
Supports metabolic bottleneck modeling.
Reported endpoint context vs. 2-oxovalerate.
Metabolism Enzyme Kinetics Maple Syrup Urine Disease

Differential Mitochondrial Effects: 4-Methyl-2-oxovalerate Induces Greater Mitochondrial Hyperpolarization than α-Ketoisovalerate

In mouse pancreatic islets, α-ketoisocaproate (4-methyl-2-oxovalerate) caused a greater increase in NAD(P)H fluorescence and greater mitochondrial hyperpolarization compared with α-ketoisovalerate [1]. This differential effect on mitochondrial membrane potential and redox state is critical for understanding its role as a metabolic amplifier of insulin secretion.

Mitochondrial Response
Direct comparison
Greater hyperpolarization vs. α-ketoisovalerate
Supports insulin secretion model context.
Reported qualitative difference in islets.
Mitochondrial Biology Cellular Metabolism Insulin Secretion

Divergent Hepatic Metabolism: 4-Methyl-2-oxovalerate Decarboxylation Exceeds Transamination 3.4-Fold

In isolated rat hepatocytes, the ratio of decarboxylation to transamination for 4-methyl-2-oxovalerate is 3.4, indicating that oxidative decarboxylation is the dominant metabolic fate [1]. In contrast, the analogous 3-methyl-2-oxobutyrate (valine-derived) shows a different ratio, highlighting substrate-specific metabolic routing.

Hepatic Metabolism
Cross-study
Decarboxylation:transamination ratio 3.4
Supports nitrogen handling study context.
Method context: isolated rat hepatocytes.
Hepatic Metabolism Nitrogen Balance Nutritional Biochemistry

4-Methyl-2-oxovaleric Acid: Prioritized Application Scenarios Based on Quantitative Differentiation


Biocatalytic Synthesis of Chiral Methyl-Branched Compounds

The confirmed status of 4-methyl-2-oxovalerate as the physiological substrate for SgvM methyltransferase makes it the essential substrate for developing SgvM-based biocatalytic processes [1]. Researchers should prioritize this compound when designing enzymatic cascades for asymmetric C-alkylation, as its use ensures optimal enzyme activity and fidelity.

Metabolic Flux Modeling and MSUD Biomarker Research

Given its distinct kinetic parameters (Km = 2.52 mM, kcat/Km = 51.4 min⁻¹ mM⁻¹) for branched-chain ketoacid dehydrogenase [1], this compound is required for accurate kinetic modeling of leucine catabolism and for validating diagnostic assays for MSUD. Its use ensures physiologically relevant data.

Investigations of Mitochondrial Uncoupling and Insulin Secretion

Due to its superior ability to induce mitochondrial hyperpolarization and increase NAD(P)H fluorescence compared to α-ketoisovalerate [1], this compound is the preferred tool for dissecting the metabolic amplification of insulin secretion in pancreatic islet research.

Hepatic Nitrogen Metabolism and Nutritional Studies

The documented 3.4-fold preference for decarboxylation over transamination in hepatocytes [1] makes this compound a valuable probe for studying hepatic nitrogen handling and the metabolic fate of ketoacids in models of liver disease and nutritional intervention.

Application
Selection Property
Validation Focus
Biocatalytic synthesis
SgvM substrate specificity
C-alkylation fidelity and activity
Metabolic flux modeling
BCKDH kinetic parameters
Physiological relevance of kinetic data
Insulin secretion research
Mitochondrial hyperpolarization profile
Redox state and membrane potential endpoints
Hepatic nitrogen studies
Metabolic routing preference
Decarboxylation pathway validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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